molecular formula C27H26N2O4 B11512194 methyl 4-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)benzoate

methyl 4-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)benzoate

Cat. No.: B11512194
M. Wt: 442.5 g/mol
InChI Key: NQYPLDLTZINCIW-UHFFFAOYSA-N
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Description

Methyl 4-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including alkylation, esterification, and carbamoylation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-Tris(benzyloxy)benzoate: Another benzoate ester with similar structural features.

    2-Ethyl-4-methylimidazole: A compound with a different core structure but similar functional groups.

Uniqueness

Methyl 4-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)benzoate is unique due to its specific combination of an indole derivative and a benzoate ester. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

methyl 4-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylcarbamoyl]benzoate

InChI

InChI=1S/C27H26N2O4/c1-18-23(14-15-28-26(30)20-8-10-21(11-9-20)27(31)32-2)24-16-22(12-13-25(24)29-18)33-17-19-6-4-3-5-7-19/h3-13,16,29H,14-15,17H2,1-2H3,(H,28,30)

InChI Key

NQYPLDLTZINCIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCNC(=O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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